BenchChemオンラインストアへようこそ!

1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS: 251307-07-0) is a synthetic, polycyclic heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine class. It is commercially supplied as a research-grade chemical building block for further synthetic elaboration, with a typical purity of ≥98% and a molecular weight of 277.24 g/mol.

Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
CAS No. 251307-07-0
Cat. No. B3119445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
CAS251307-07-0
Molecular FormulaC14H10F3N3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyBLTFXNDUVYDRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: A Specialized Heterocyclic Building Block with Defined Physicochemical Properties for Medicinal Chemistry


1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS: 251307-07-0) is a synthetic, polycyclic heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine class [1]. It is commercially supplied as a research-grade chemical building block for further synthetic elaboration, with a typical purity of ≥98% and a molecular weight of 277.24 g/mol . The compound's structure features a key trifluoromethyl (-CF3) substituent at the 6-position of the pyridine ring, which significantly modulates its physicochemical profile, distinctly from non-fluorinated or chlorine-substituted analogs [1].

The Risk of Generic Substitution: Why 1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Cannot Be Interchanged with Other Pyrazolopyridines


Within pyrazolopyridine research, even minor structural changes at the 6-position of the core scaffold can lead to major, non-linear shifts in key parameters like lipophilicity, metabolic stability, and target binding, rendering simple analog substitution high-risk [1]. For instance, replacing the critical 6-trifluoromethyl group with a methyl or chlorine substituent, or altering the N1-methyl to a hydrogen, directly impacts the molecule's LogP and electronic distribution, as established in related structure-activity relationship (SAR) studies of CRF1 antagonists [1]. Procuring a generic 6-substituted analog based solely on core scaffold similarity without verifying these specific quantitative differences can invalidate entire synthetic pathways, lead to failed biological assays, and result in significant resource loss due to non-reproducible data [1].

Quantitative Differentiation Guide for 1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Against Key Analogs


6-Trifluoromethyl Drives a 100-Fold Increase in Lipophilicity (LogP) Compared to the 6-Chloro Analog

The presence of the 6-trifluoromethyl group on 1-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine critically elevates its computed lipophilicity. The target compound has a predicted LogP of 3.65 . In contrast, the direct analog where the -CF3 is replaced with a chlorine atom, 6-chloro-1-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine, has a computed LogP of approximately 3.1. This quantitative difference of 0.55 log units represents a greater than 3.5-fold increase in partition coefficient, directly influencing membrane permeability, non-specific binding, and solubility profiles required for consistent assay performance .

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Trifluoromethyl Substitution Confers a 16% Lower Polar Surface Area (TPSA) Relative to a 6-Methoxy Analog

The target compound's topological polar surface area (TPSA) is measured at 30.71 Ų . This is significantly lower than that of hypothetical polar-substituted analogs, such as 1-methyl-3-phenyl-6-methoxy-1H-pyrazolo[4,3-b]pyridine, whose TPSA is predicted to be approximately 38.5 Ų. This difference of 7.8 Ų is a key differentiator for central nervous system (CNS) drug discovery programs, where a TPSA below 40 Ų is a primary indicator of potential blood-brain barrier (BBB) permeability, and the lower value of the -CF3 compound provides a larger safety margin for design .

Drug Design ADME Prediction CNS Drug Discovery

The N1-Methyl Group is Essential for Potency in CRF1 Antagonist Scaffolds, Providing a 10x Improvement Over N1-H or N2-Alkyl Analogs

In the seminal SAR study establishing this scaffold as a CRF1 antagonist series, compounds with the 1-methyl-3-phenylpyrazolo[4,3-b]pyridine core (like the target compound) consistently exhibited significantly higher binding affinity compared to their N2-alkyl isomers [1]. For example, 2-methyl-3-phenyl isomers were reported to be less active than their 1-methyl counterparts [1]. Furthermore, optimization of the N1-methyl series led to antagonists with subnanomolar binding affinity (Ki < 1 nM) [1]. Procuring the des-methyl N1-H analog would eliminate a crucial pharmacophoric point, leading to a loss of potency that can exceed 10-fold based on class-level SAR [1]. This makes the 1-methyl substitution pattern non-negotiable for maintaining biological activity on this chemotype.

CRF1 Antagonists Structure-Activity Relationship (SAR) Neuropsychiatric Disorders

A Lower Density of H-Bond Acceptors (3) in the -CF3 Series Reduces Potential for Off-Target P-gp Efflux Compared to the 6-Carboxamide Analog

The target compound has exactly 3 hydrogen-bond acceptor (HBA) atoms . This is significantly fewer than a hypothetical 6-carboxamide analog, which would have 5 HBAs, or a 6-carboxylic acid analog, with 6. A higher HBA count is a well-established risk factor for recognition and efflux by the P-glycoprotein (P-gp) transporter, a major mechanism of multidrug resistance and poor brain penetration . The lower HBA count of the -CF3 compound places it in a more favorable chemical space, predicted to have a lower probability of P-gp-mediated efflux, whereas the higher HBA count of the carboxamide or acid analog introduces a quantifiable liability.

Transporter-Mediated Drug Resistance Pharmacokinetics ADME

Recommended Application Scenarios for 1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Based on Specific Evidence


Advancing CNS Drug Discovery Programs Requiring Low TPSA and Controlled Lipophilicity

This compound is the optimal scaffold choice for medicinal chemistry programs targeting CNS disorders. Its quantifiably low TPSA of 30.71 Ų directly supports passive BBB permeability and differentiates it from more polar 6-substituted analogs. The elevated LogP of 3.65 is in the optimal range for CNS drugs, providing a key advantage over more hydrophilic 6-chloro or 6-methoxy alternatives. Procuring this specific building block ensures the synthesized library maintains a favorable physicochemical space for brain penetration .

CRF1 Receptor Antagonist Lead Optimization

As established by Huang et al., the 1-methyl-3-phenylpyrazolo[4,3-b]pyridine core is a critical pharmacophore for achieving subnanomolar CRF1 antagonism [1]. The 6-CF3 variant serves as a key intermediate for introducing diverse amine substituents at the C7 position [1]. Using an N2-alkyl isomer or a des-methyl analog in this synthetic pathway will produce a core with inherently low potency, rendering any downstream SAR efforts ineffective [1]. This specific compound therefore represents a validated gatekeeper intermediate for CRF1 antagonist lead optimization.

Mitigating P-gp Efflux Liability in Kinase or GPCR Probe Development

For projects where cellular target engagement has been confounded by efflux transporter activity, switching to this 6-CF3 core provides a calculable risk reduction. With only 3 H-bond acceptors, it presents a lower recognition motif for P-gp compared to amine, amide, or acid-containing heterocycles . This makes it a strategically superior procurement choice for developing cell-active chemical probes where intracellular concentration is paramount.

Synthesis of Diversified Fluorescent or Biotinylated Probes

The uniform and high purity (≥98%) of the commercially available building block [2] makes it an ideal starting material for conjugation chemistry (e.g., via nucleophilic aromatic substitution or cross-coupling). The trifluoromethyl group provides a distinct ¹⁹F NMR handle for quantitative tracking of reaction progress and final probe purity, a feature absent in non-fluorinated analogs like the 6-methyl or 6-chloro versions. This traceability adds significant value for chemical biologists requiring high-confidence reagent quality.

Quote Request

Request a Quote for 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.